molecular formula C8H5BrClNO B13900478 5-Bromo-7-chloroisoindolin-1-one

5-Bromo-7-chloroisoindolin-1-one

Cat. No.: B13900478
M. Wt: 246.49 g/mol
InChI Key: UKWIHABKICJINJ-UHFFFAOYSA-N
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Description

Isoindolinones are bicyclic heterocyclic compounds featuring a lactam ring, widely used in medicinal chemistry and materials science due to their bioactivity and synthetic versatility. Substituents such as halogens (bromine, chlorine, fluorine) or nitro groups significantly alter electronic properties, solubility, and reactivity .

Notably, the evidence focuses on 5-Bromo-7-fluoroisoindolin-1-one (CAS 957346-37-1), a close analog where chlorine is replaced by fluorine. This compound has a molecular weight of 230.03 g/mol (C₈H₅BrFNO) and is marketed for research purposes at prices ranging from €73/100mg to €566/5g .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-7-chloro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5BrClNO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12)

InChI Key

UKWIHABKICJINJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)Cl)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloroisoindolin-1-one typically involves the bromination and chlorination of isoindolinone derivatives. One common method is the electrophilic aromatic substitution reaction, where isoindolinone is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetic acid, and a catalyst like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindolinones, while oxidation and reduction can lead to the formation of isoindolinone derivatives with different oxidation states.

Scientific Research Applications

5-Bromo-7-chloroisoindolin-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to biological targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isoindolinones

Table 1: Key Properties of Halogenated Isoindolinones
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
5-Bromo-7-fluoroisoindolin-1-one 957346-37-1 C₈H₅BrFNO 230.03 Br (C5), F (C7) Research reagent; high purity (≥99%)
4-Bromo-7-nitroisoindolin-1-one 765948-99-0 C₈H₅BrN₂O₃ 257.04 Br (C4), NO₂ (C7) Intermediate in explosives/agrochemicals
5-Bromo-7-iodo-1H-indazole* 953410-86-1 C₇H₄BrIN₂ 322.94 Br (C5), I (C7) Pharmaceutical research

*Note: 5-Bromo-7-iodo-1H-indazole is an indazole derivative but shares positional halogenation patterns with isoindolinones.

Key Observations :
  • Halogen Effects : Bromine at position 5 enhances electrophilic substitution reactivity, while fluorine at position 7 (in 5-Bromo-7-fluoroisoindolin-1-one) increases electron-withdrawing effects, improving stability compared to chlorine analogs .
  • Nitro vs. Halogen : The nitro group in 4-Bromo-7-nitroisoindolin-1-one (CAS 765948-99-0) introduces strong electron deficiency, making it suitable for energetic materials but less stable under basic conditions compared to halogenated analogs .
  • Chlorine-Specific Data Gap : Direct data on 5-Bromo-7-chloroisoindolin-1-one is absent in the evidence. However, chlorine’s larger atomic radius and lower electronegativity compared to fluorine would reduce solubility and alter metabolic stability in pharmaceutical contexts.

Comparison with Indole Derivatives

5-Bromo-7-chloro-1H-indole (CAS 180623-89-6) shares halogen substitution patterns but differs structurally (indole vs. isoindolinone). Indoles are aromatic heterocycles with a pyrrole ring fused to benzene, whereas isoindolinones feature a lactam ring. This distinction impacts:

  • Reactivity: Indoles undergo electrophilic substitution at C3, while isoindolinones react preferentially at the lactam carbonyl .
  • Bioactivity: Indoles are common in natural products (e.g., tryptophan derivatives), whereas isoindolinones are synthetic scaffolds for kinase inhibitors .

Commercial Availability and Pricing

  • 5-Bromo-7-fluoroisoindolin-1-one is available from CymitQuimica and American Elements, with bulk pricing negotiable for 10g+ quantities .
  • 5-Bromo-7-chloro-1H-indole (CAS 180623-89-6) is listed by CymitQuimica but lacks explicit pricing data .

Biological Activity

5-Bromo-7-chloroisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 7-position of the isoindolin-1-one framework. The molecular formula is C9H6BrClN2OC_9H_6BrClN_2O with a molecular weight of approximately 245.50 g/mol. This compound's unique halogen substitutions contribute to its reactivity and biological activity.

Research indicates that this compound exhibits interactions with various biological targets, primarily through:

  • Binding Affinity : The compound shows significant binding affinity to specific receptors and enzymes, which is crucial for its therapeutic effects.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in disease pathways, thereby altering metabolic processes.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, which can lead to altered cellular responses.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Similar compounds have demonstrated anticancer properties, suggesting that this compound may also possess this activity. Studies have indicated its potential to induce apoptosis in cancer cells.
  • Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Properties : Its structural analogs have shown antimicrobial activity, which may extend to this compound.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
5-Bromo-7-chloroindoleSimilar bromine and chlorine positionsAnticancer activity
7-Chloroisoindolin-1-oneLacks bromine substituentNeuroprotective effects
5-BromoisoquinolineDifferent ring structureAntimicrobial properties
6-Bromo-2-methylisoindoleMethyl substitution at different positionPotential anti-inflammatory effects

This table highlights the diversity within this chemical class while showcasing the unique attributes of this compound regarding its specific halogen substitutions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various isoindolinone derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Research : In research focusing on neuroprotection, it was found that derivatives of isoindolinone could protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may have similar protective effects, warranting further investigation .
  • Antimicrobial Testing : Preliminary antimicrobial assays showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains. This points towards the potential antimicrobial efficacy of this compound.

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